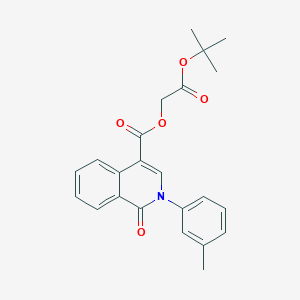2-(Tert-butoxy)-2-oxoethyl 1-oxo-2-(m-tolyl)-1,2-dihydroisoquinoline-4-carboxylate
CAS No.: 1251690-71-7
Cat. No.: VC5135434
Molecular Formula: C23H23NO5
Molecular Weight: 393.439
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1251690-71-7 |
|---|---|
| Molecular Formula | C23H23NO5 |
| Molecular Weight | 393.439 |
| IUPAC Name | [2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 2-(3-methylphenyl)-1-oxoisoquinoline-4-carboxylate |
| Standard InChI | InChI=1S/C23H23NO5/c1-15-8-7-9-16(12-15)24-13-19(17-10-5-6-11-18(17)21(24)26)22(27)28-14-20(25)29-23(2,3)4/h5-13H,14H2,1-4H3 |
| Standard InChI Key | OLBHJNVJYSUKSE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a 1,2-dihydroisoquinoline backbone substituted at position 2 with an m-tolyl group (meta-methylphenyl) and at position 4 with a carboxylate ester. The ester group comprises a 2-(tert-butoxy)-2-oxoethyl chain, which introduces steric bulk and hydrolytic stability compared to smaller alkoxy variants . Key structural attributes include:
-
Isoquinoline core: A bicyclic aromatic system providing a planar scaffold for intermolecular interactions.
-
m-Tolyl substituent: A meta-methylphenyl group that may enhance lipophilicity and influence target binding.
-
Tert-butoxy ester: A bulky ester group likely serving as a prodrug moiety or solubilizing agent .
Molecular Data
The tert-butoxy group’s steric hindrance may slow ester hydrolysis, potentially prolonging in vivo activity compared to ethoxy analogs .
Synthetic Pathways and Optimization
General Synthesis Strategy
Synthesis typically involves multi-step reactions, starting with the construction of the isoquinoline core. A representative route for analogous compounds includes:
-
Formation of the isoquinoline backbone: Cyclization of benzaldehyde derivatives with aminoacetaldehyde dimethyl acetal.
-
Introduction of the m-tolyl group: Ullmann coupling or nucleophilic aromatic substitution at position 2.
-
Esterification at position 4: Reaction with tert-butoxyacetyl chloride in the presence of a base (e.g., DMAP) .
Solvent and Reaction Conditions
-
Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for esterification .
-
Catalysts: 4-Dimethylaminopyridine (DMAP) to activate carboxylic acids .
-
Temperature: Room temperature to 60°C, depending on reaction kinetics.
Yield optimization often requires careful control of stoichiometry and purification via column chromatography .
Physicochemical Properties
Solubility and Lipophilicity
-
logP: Estimated at 3.2 for structurally similar compounds, indicating moderate lipophilicity .
-
Aqueous solubility: Low due to the tert-butoxy group; may require co-solvents (e.g., DMSO) for biological assays .
Stability Profile
-
Hydrolytic stability: The tert-butoxy ester resists enzymatic hydrolysis more effectively than ethoxy or methoxy analogs, as evidenced by studies on related prodrugs .
-
Photostability: Likely stable under standard laboratory conditions, though UV exposure should be minimized.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume